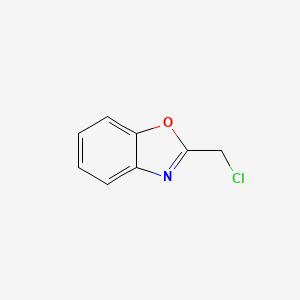

2-(Chloromethyl)-1,3-benzoxazole

CAS No.: 41014-43-1

Cat. No.: VC3721338

Molecular Formula: C8H6ClNO

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41014-43-1 |

|---|---|

| Molecular Formula | C8H6ClNO |

| Molecular Weight | 167.59 g/mol |

| IUPAC Name | 2-(chloromethyl)-1,3-benzoxazole |

| Standard InChI | InChI=1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |

| Standard InChI Key | ANRDUCQCZKLSGF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(O2)CCl |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)CCl |

Introduction

Physical and Chemical Properties

2-(Chloromethyl)-1,3-benzoxazole possesses distinct physical and chemical properties that make it valuable for various applications. This compound is characterized by its specific molecular structure and reactive functional groups.

Basic Identification and Structure

2-(Chloromethyl)-1,3-benzoxazole is identified by its CAS number 41014-43-1 and has the molecular formula C8H6ClNO with a molecular weight of 167.59200 g/mol . The compound consists of a fused benzene-oxazole ring system with a chloromethyl group attached at the 2-position of the oxazole ring. This structure contributes to its chemical reactivity, particularly through the chloromethyl group, which serves as an excellent leaving group for nucleophilic substitution reactions.

Physical Properties

The physical properties of 2-(Chloromethyl)-1,3-benzoxazole are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H6ClNO |

| Molecular Weight | 167.59200 g/mol |

| Physical State | Solid |

| Density | 1.316 g/cm³ |

| Boiling Point | 238.7°C at 760 mmHg |

| Flash Point | 98.2°C |

| Melting Point | Not Available |

The compound has a density of 1.316 g/cm³, indicating it is denser than water . Its relatively high boiling point of 238.7°C at standard pressure suggests strong intermolecular forces, likely including hydrogen bonding and dipole-dipole interactions . The flash point of 98.2°C indicates that the compound can form ignitable vapor-air mixtures at elevated temperatures, suggesting precautions should be taken during handling and storage .

Synthesis Methods

The synthesis of 2-(Chloromethyl)-1,3-benzoxazole involves several established methodologies, with variations depending on the desired scale, purity, and available starting materials.

Classical Synthesis Approaches

One of the most common methods for synthesizing benzoxazoles involves the condensation of 2-aminophenol with carboxylic acid derivatives. For 2-(Chloromethyl)-1,3-benzoxazole specifically, the reaction typically begins with 2-aminophenol and chloroacetic acid. This reaction proceeds through a cyclization mechanism, where the amino and hydroxyl groups of 2-aminophenol react with the carboxylic acid to form the benzoxazole ring structure .

The general reaction can be represented as:

2-aminophenol + chloroacetic acid → 2-(chloromethyl)-1,3-benzoxazole + H2O

This cyclization reaction often requires elevated temperatures and acidic conditions to facilitate the formation of the benzoxazole ring . The process involves an initial nucleophilic attack by the amino group on the carboxylic acid carbon, followed by elimination of water and subsequent ring closure.

Alternative Synthesis Methods

While the classical approach remains widely used, alternative methods have been developed to improve yield, reduce reaction time, or accommodate different starting materials. By drawing parallels with similar compounds, we can infer that microwave-assisted synthesis might be applicable for 2-(Chloromethyl)-1,3-benzoxazole, as it has been successfully employed for the synthesis of the related compound 2-(Chloromethyl)-1,3-benzothiazole .

In this microwave-assisted approach, the reaction mixture containing the precursors is irradiated in a microwave oven, which significantly reduces reaction time while potentially improving yields . This method represents a more modern and efficient approach to benzoxazole synthesis.

Chemical Reactivity

The reactivity of 2-(Chloromethyl)-1,3-benzoxazole is predominantly determined by its functional groups and structural features.

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 of the benzoxazole ring is particularly reactive toward nucleophilic substitution reactions. This reactivity stems from the good leaving group capability of the chloride ion and the electrophilicity of the adjacent carbon. A variety of nucleophiles can displace the chloride to create functionalized benzoxazole derivatives.

For example, treatment with nucleophiles like amines, thiols, or alcohols can yield corresponding aminomethyl, thiomethyl, or alkoxymethyl benzoxazole derivatives. This reactivity pattern can be observed in the synthesis of compounds like 2-(hydrazinylmethyl)-1,3-benzoxazole, where hydrazine displaces chloride through a nucleophilic substitution reaction .

Applications in Medicinal Chemistry and Research

2-(Chloromethyl)-1,3-benzoxazole serves as an important building block in medicinal chemistry and has been implicated in various research applications.

As a Synthetic Intermediate

The compound functions as a versatile synthetic intermediate for the preparation of more complex molecules with potential biological activities. The reactive chloromethyl group allows for easy modification and incorporation into larger molecular frameworks. Derivatives of benzoxazole have shown significant promise in medicinal chemistry, with various substituted benzoxazoles exhibiting antimicrobial, antifungal, and anticancer properties .

Structure-Activity Relationships and Research Directions

Understanding the structure-activity relationships of 2-(Chloromethyl)-1,3-benzoxazole and its derivatives provides insight into potential areas for further research and development.

Structure-Activity Relationships

The benzoxazole scaffold offers a versatile platform for developing compounds with various biological activities. Research on related benzoxazole derivatives has revealed specific structural features that enhance certain activities:

-

The presence of electron-withdrawing groups on the benzene ring of the benzoxazole scaffold can enhance antimicrobial activity.

-

Substitution with multiple methoxy groups has been associated with improved anticancer activity.

-

The position and nature of substituents significantly influence the biological profile, with ortho-hydroxy groups enhancing anticancer activity in some derivatives .

These structure-activity relationships provide valuable guidelines for the rational design of new benzoxazole-based compounds with targeted biological activities.

Future Research Directions

Based on the current knowledge of 2-(Chloromethyl)-1,3-benzoxazole and related compounds, several promising research directions emerge:

-

Development of novel synthetic methodologies to improve efficiency, yield, and sustainability of benzoxazole synthesis.

-

Exploration of the full spectrum of biological activities of 2-(Chloromethyl)-1,3-benzoxazole derivatives, particularly in antibacterial, antifungal, and anticancer applications.

-

Investigation of the molecular mechanisms underlying the biological activities of benzoxazole derivatives to enable more targeted drug design.

-

Application of computational methods to predict properties and activities of new benzoxazole derivatives before synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume